Quininib
Descripción general
Descripción
Quininib is a small molecule drug with anti-angiogenic activity . It has a molecular weight of 283.75 g/mol . Quininib was initially identified as a drug hit during a random chemical library screen for determinants of developmental ocular angiogenesis .
Synthesis Analysis
Quininib is a stereoisomer of quinine, which is derived from the bark of the South American cinchona tree . The synthesis of quinine has been achieved , and the enzymes of this biosynthetic pathway have been discovered . The enzymatic basis for quinine biosynthesis was investigated, and three enzymes involved in the early and late steps of the pathway were discovered .Molecular Structure Analysis
Quininib is a quinoline derivative . The molecular structure of quinine, a stereoisomer of quininib, has been described in several studies .Chemical Reactions Analysis
Quinones, the class of compounds to which quininib belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones has been studied to understand their biological activity .Aplicaciones Científicas De Investigación
Ocular Diseases : Quininib and its analogs have shown promise in treating various ocular conditions. They exhibit antiangiogenic, antivascular permeability, anti-inflammatory, and antiproliferative activities. Initially identified during a chemical library screen for determinants of ocular angiogenesis in zebrafish, these drugs have been effective in models of angiogenesis using human cell lines and tissues. In vivo studies demonstrate their efficacy in reducing pathological angiogenesis and retinal vascular permeability in rodent models. Quininib acts as a cysteinyl leukotriene (CysLT) receptor antagonist, indicating new roles for these receptors in eye development and potentially in uveal melanoma treatment (Mahon et al., 2022).
Colorectal Cancer : Quininib has also been validated as a therapeutic agent for colorectal cancer (CRC). It significantly inhibits blood vessel development in zebrafish embryos and reduces endothelial tubule formation in vitro. Additionally, quininib has been shown to decrease the secretion of several inflammatory and angiogenic factors in human CRC explants. Its anti-tumorigenic effects were confirmed in mouse models, where it notably reduced tumor growth (Murphy et al., 2016).
Advanced Formulations for Sustained Release : Research has been conducted on formulating quininib into hyaluronan (HA) microneedles for sustained ocular release. This approach aims to address the limitations of current treatments requiring multiple intraocular injections. Quininib-HA microneedles have demonstrated effective inhibition of ocular developmental angiogenesis and retinal vascular permeability in vivo, suggesting a potential new method for administering quininib in a more patient-friendly manner (Galvin et al., 2016).
VEGF-independent Angiogenesis : Studies on quininib analogues have identified compounds with stronger antiangiogenic effects. These analogues, such as 1,4-dihydroxy quininib, show VEGF-independent antiangiogenic activity, providing an additive antiangiogenic response with existing drugs like Bevacizumab (Avastin®). This suggests that quininib and its analogues could be effective in treating conditions where patients are resistant to conventional VEGF-targeting therapies (Butler et al., 2016).
Direcciones Futuras
Quininib has shown promise as a novel therapeutic agent for colorectal cancer . It significantly reduced tumor growth of HT-29-luc2 CRC tumor xenografts compared to vehicle control . The future of kinase drug discovery, the class of drugs to which quininib belongs, is being explored, with a focus on overcoming the challenge of drug resistance .
Propiedades
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(quinolin-2-yl)vinyl)phenol | |
CAS RN |
4838-66-8 | |
Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.